2-(3-fluorobenzoyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
2-(3-Fluorobenzoyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline derivative characterized by distinct substituents:
- Position 1: A (4-fluorophenoxy)methyl group.
- Position 2: A 3-fluorobenzoyl moiety.
- Positions 6 and 7: Methoxy groups, a common feature in bioactive tetrahydroisoquinolines.
The fluorine atoms at the benzoyl and phenoxy groups may enhance metabolic stability and receptor affinity, as seen in related fluorinated derivatives .
Properties
IUPAC Name |
[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F2NO4/c1-30-23-13-16-10-11-28(25(29)17-4-3-5-19(27)12-17)22(21(16)14-24(23)31-2)15-32-20-8-6-18(26)7-9-20/h3-9,12-14,22H,10-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJVWQMFOPBTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=CC=C3)F)COC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of fluorine atoms and methoxy groups in its structure suggests that it might interact with its targets through hydrogen bonding or van der waals forces.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other known bioactive compounds, it may influence pathways related to cell signaling, metabolism, or protein synthesis.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The presence of fluorine atoms might enhance its metabolic stability, while the methoxy groups could potentially influence its solubility and absorption.
Comparison with Similar Compounds
Pharmacological Activity Comparisons
Analgesic and Anti-inflammatory Agents
- 1-(4’-Dimethylaminophenyl)-THIQ Hydrochloride: Dose-dependent analgesia (hot plate and writhing tests). Superior to NSAIDs (e.g., diclofenac) in inflammation models .
- Target Compound : Expected to exhibit similar or enhanced activity due to fluorinated aromatic groups, which may reduce oxidative metabolism.
σ2 Receptor Ligands
- RM273 : Binds σ2 receptors with high selectivity; used in neuroimaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
